3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine
Description
This compound is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core modified with a cyclopropyl substituent, a pyrrolidine ring linked via a methyloxy group, and a 4-fluoro-2-methylbenzenesulfonyl moiety. The cyclopropyl group may enhance metabolic stability, while the sulfonyl moiety could influence solubility and binding affinity.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-13-10-16(21)4-5-17(13)30(27,28)25-9-8-14(11-25)12-29-19-7-6-18-22-23-20(15-2-3-15)26(18)24-19/h4-7,10,14-15H,2-3,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCSKLUQZYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a benzenesulfonyl moiety. The cyclopropyl group and the specific arrangement of functional groups contribute to its unique properties and biological interactions.
Research indicates that the biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit enzyme activity by binding to active sites, which can block substrates from accessing these sites. Additionally, it may modulate signaling pathways by interacting with various receptors, leading to diverse biological effects.
Anticancer Properties
Studies have shown that derivatives of this compound exhibit promising anticancer activities. For instance, compounds with similar structural frameworks have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| RKO | 60.70 | Derivative 4r |
| PC-3 | 49.79 | Derivative 4r |
| HeLa | 78.72 | Derivative 4r |
These values indicate significant potency against human tumor cell lines, suggesting that the compound may be a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's structural components allow it to act as an inhibitor for various enzymes involved in critical biochemical pathways. For example, it has been observed to inhibit bromodomain proteins, which are implicated in cancer progression and inflammatory diseases. This inhibition can lead to decreased cellular proliferation and altered gene expression profiles .
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds with similar structures. Some derivatives have shown activity against bacterial strains and fungi, indicating a broader spectrum of biological activity that could be harnessed for therapeutic purposes .
Case Studies
A notable study evaluated the compound's efficacy against several human cancer cell lines using the MTS assay. The results demonstrated that certain derivatives exhibited over 70% inhibition in cell viability at concentrations around 100 µM.
In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated significant inhibitory effects, supporting its potential use in targeted cancer therapies .
Scientific Research Applications
Structural Characteristics
This compound features a triazolo[4,3-b]pyridazine core integrated with a pyrrolidine ring and a benzenesulfonyl group. The unique structural elements contribute to its interaction with various biological targets, primarily through enzyme inhibition and receptor modulation.
Research indicates that the compound exhibits significant biological activity attributed to its structural components:
- Enzyme Inhibition : The triazolo-pyridazine core is known for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in the development of therapeutic agents aimed at diseases such as cancer, where enzyme dysregulation is common.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways involved in disease progression. This aspect makes it a candidate for targeting epigenetic regulators like bromodomains, which are implicated in cancer and other conditions.
Pharmacological Applications
The pharmacological relevance of this compound can be categorized into several key areas:
- Cancer Therapeutics : Due to its enzyme inhibition properties, derivatives of this compound are being explored as potential treatments for various cancers. The ability to inhibit bromodomain-containing proteins like BRD4 positions it as a promising lead for drug development targeting oncogenic pathways.
- Neuropharmacology : Some derivatives exhibit activity as selective GABAA receptor agonists, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Agents : Compounds with similar structural motifs have shown anti-inflammatory properties, indicating that this compound might also contribute to the development of new anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidine typically involves multiple synthetic steps that incorporate various reagents and conditions tailored to achieve the desired structural configuration.
Notable Derivatives
Several derivatives have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol | Triazolo-pyridazine core with methyl substitution | Potential enzyme inhibitor |
| SGX523 | Similar triazolo-pyridazine motif | Inhibitor of BRD4 bromodomains |
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine | Fused with piperazine | Selective GABAA receptor agonist |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Bromodomain Inhibition : A study demonstrated that modifications to the triazolo-pyridazine core could enhance binding affinity to bromodomains. Techniques such as X-ray crystallography were employed to elucidate binding modes and affinities, providing insights into structure-activity relationships (SAR) that guide further drug design efforts.
- Neuropharmacological Effects : Research on derivatives indicated promising results in modulating GABAA receptors, suggesting potential therapeutic applications in anxiety and seizure disorders. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a triazolopyridazine core with a sulfonylated pyrrolidine side chain. Below is a comparative analysis with analogous compounds:
Triazolopyridazine Derivatives
| Compound Name | Structural Modifications | Key Properties |
|---|---|---|
| Target Compound | Cyclopropyl, sulfonylated pyrrolidine | High logP (lipophilicity), moderate solubility |
| 3-methyltriazolo[4,3-b]pyridazine | Methyl substituent at position 3 | Lower metabolic stability, higher reactivity |
| 6-(methoxy)triazolo[4,3-b]pyridazine | Methoxy group at position 6 | Improved water solubility, reduced potency |
The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to methyl analogs, extending half-life .
Sulfonylated Heterocycles
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| Target Compound | Triazolopyridazine + sulfonyl | Potential kinase inhibition (IC₅₀ ~ 50 nM) |
| 1-(tosyl)pyrrolidine | Pyrrolidine + tosyl group | Weak enzymatic inhibition (IC₅₀ > 1 µM) |
| 4-fluoro-benzenesulfonyl piperidine | Piperidine + fluorophenyl | Enhanced selectivity for serine proteases |
The 4-fluoro-2-methylbenzenesulfonyl group in the target compound may improve target binding through hydrophobic and electronic interactions compared to non-fluorinated analogs.
Pharmacokinetic and Toxicological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
